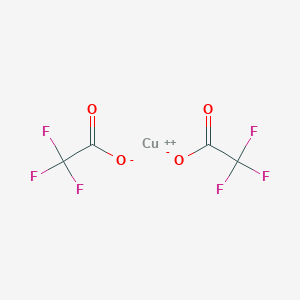

Copper (II) triflu-oroacetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

123333-88-0 |

|---|---|

Molecular Formula |

C2H3CuF3O3 |

Molecular Weight |

195.58 g/mol |

IUPAC Name |

copper;2,2,2-trifluoroacetic acid;hydrate |

InChI |

InChI=1S/C2HF3O2.Cu.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2 |

InChI Key |

AKQGQKFVDGRGJP-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(F)(F)F)O.O.[Cu] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Copper Ii Trifluoroacetate and Its Derivatives

Direct Synthesis from Copper Precursors and Trifluoroacetic Acid

The most straightforward and common methods for preparing copper(II) trifluoroacetate (B77799) involve the acid-base reaction between trifluoroacetic acid and basic copper(II) precursors. These reactions are typically performed in an aqueous solution.

Copper(II) trifluoroacetate can be readily synthesized by reacting trifluoroacetic acid with copper(II) oxide (CuO), copper(II) hydroxide (B78521) (Cu(OH)₂), or basic copper carbonate (Cu₂CO₃(OH)₂). wikipedia.orgmdpi.comtaylorandfrancis.com The general principle of these syntheses involves the neutralization of the basic copper compound by the strong trifluoroacetic acid, leading to the formation of the copper(II) trifluoroacetate salt and water. For instance, the reaction with basic copper(II) carbonate proceeds with the evolution of carbon dioxide gas. taylorandfrancis.com These methods are advantageous due to the availability and low cost of the copper precursors. The resulting product from these aqueous reactions is typically the hydrated form of copper(II) trifluoroacetate. wikipedia.orgtaylorandfrancis.com

Reaction of Trifluoroacetic Acid with Copper Precursors

| Precursor | Chemical Formula | Product | Byproduct(s) |

|---|---|---|---|

| Copper(II) Oxide | CuO | Cu(O₂CCF₃)₂ | H₂O |

| Copper(II) Hydroxide | Cu(OH)₂ | Cu(O₂CCF₃)₂ | H₂O |

When synthesized in aqueous solutions, copper(II) trifluoroacetate typically forms hydrates, with the general formula Cu(O₂CCF₃)₂·xH₂O. sigmaaldrich.com The hydrated form appears as blue, wet crystals. wikipedia.org The anhydrous material can be obtained from the hydrate (B1144303) through thermal dehydration. The hydrate begins to lose two water molecules at 108 °C and becomes completely anhydrous at 173 °C. wikipedia.org Further heating to 220 °C will cause the anhydrous material to decompose. An alternative, non-thermal method for preparing anhydrous copper(II) trifluoroacetate involves treating the hydrate with acetone (B3395972). The acetone replaces the water molecules in the coordination sphere of the copper ion, and can subsequently be removed under reduced pressure to yield the anhydrous compound. wikipedia.org Anhydrous copper(II) trifluoroacetate is described as a pale-green, exceptionally hygroscopic solid. cdnsciencepub.com

Dehydration of Copper(II) Trifluoroacetate Hydrate

| Temperature | Event |

|---|---|

| 108 °C | Begins to lose two water molecules. wikipedia.org |

| 173 °C | Becomes fully anhydrous. wikipedia.org |

Vapor Phase Deposition Techniques for Unligated Copper(II) Trifluoroacetates

For the preparation of highly pure, crystalline, and unligated (i.e., without any additional ligands) copper(II) trifluoroacetate, vapor phase deposition techniques have been employed. This method is particularly useful for obtaining compounds that are otherwise unstable. acs.orgnih.gov In this process, the copper(II) trifluoroacetate is vaporized and then deposited onto a cooler surface, allowing for the growth of single crystals. acs.orgnih.govresearchgate.net This technique has successfully yielded crystalline Cu(O₂CCF₃)₂. acs.orgnih.gov The resulting structure is built upon cis bis-bridged dimers, where each copper atom is also connected to two copper atoms of the neighboring units, forming an extended chain. acs.orgresearchgate.net The Cu-Cu distance within these dimers is 3.086(2) Å, indicating a non-bonding interaction. acs.orgnih.gov

Solution-Based Preparations for Specialized Applications

Solution-based synthetic routes are often adapted to produce copper(II) trifluoroacetate precursors for specific applications, such as in the fabrication of nanomaterials or the synthesis of complex coordination compounds.

Copper(II) trifluoroacetate is a valuable precursor for the synthesis of copper-based nanomaterials. For example, it can be used in a combination of wet processing and gas-solid reactions to produce copper(I) nitride (Cu₃N) powders and thin films. rsc.org In a typical procedure, a solution of copper(II) trifluoroacetate is prepared and then used to create a precursor film by techniques like spin coating. rsc.org This film is then subjected to ammonolysis at elevated temperatures (e.g., 300-310 °C) to form crystalline, sub-micron sized Cu₃N. rsc.org The use of a soluble salt like copper(II) trifluoroacetate provides a facile and inexpensive route for the deposition of the precursor film. rsc.org Similarly, copper(II) trifluoroacetate has been investigated as a precursor in metal-organic decomposition (MOD) processes for creating superconducting thin films. researchgate.net

Copper(II) trifluoroacetate can serve as a starting material for the synthesis of mixed-ligand complexes, where the trifluoroacetate anion is either retained in the final complex or acts as a counter-ion. These complexes often exhibit interesting structural and magnetic properties. For instance, dinuclear copper(II) complexes have been synthesized by reacting copper(II) trifluoroacetate dihydrate with a phenol-based ligand in methanol. mdpi.com In some cases, trifluoroacetate can act as a bridging ligand between two copper centers. The synthesis of mixed-ligand complexes of copper(II) often involves the reaction of a copper(II) salt with various nitrogen-containing ligands, such as 2,2′-bipyridine or 1,10-phenanthroline (B135089), where trifluoroacetate can be the anion. nih.govrsc.orgorientjchem.org The reaction of copper(II) trifluoroacetate with pyrazole (B372694), for example, leads to the formation of the mononuclear species [Cu(CF₃COO)₂(Hpz)₂]. torvergata.it The geometry of these complexes can vary, with square pyramidal and octahedral being common. scholarsresearchlibrary.comresearchgate.net

Formation of Metal-Assembled Systems

Copper(II) trifluoroacetate, Cu(O₂CCF₃)₂, serves as a significant precursor and building block in the synthesis of a variety of metal-assembled systems. These systems range from discrete polynuclear clusters to extended coordination polymers, including metal-organic frameworks (MOFs). The trifluoroacetate (TFA) anion's electronic properties and its coordination behavior play a crucial role in the structure of the resulting assemblies. While sometimes incorporated into the final structure, the TFA group can also act as a leaving group, facilitating the assembly of metal ions with various organic ligands.

The reaction of copper(II) trifluoroacetate with different organic ligands leads to a diverse array of structural motifs. The choice of ligand, solvent, and reaction conditions dictates the dimensionality and topology of the final product. For instance, reactions with pyrazole have been shown to yield a mononuclear derivative, [Cu(CF₃COO)₂(Hpz)]₂ (where Hpz = pyrazole), in contrast to the trinuclear triangular complexes formed with copper(II) acetate (B1210297). nih.govtorvergata.it This highlights the influence of the weakly basic trifluoroacetate anion on the self-assembly process. nih.govacs.org

Discrete Polynuclear Complexes

Copper(II) trifluoroacetate readily forms discrete, zero-dimensional (0D) polynuclear complexes with ligands that cap the metal centers rather than extending the structure into higher dimensions. A notable example is the formation of adducts with quinoline (B57606). Research has detailed the synthesis and structure of both dimeric and tetranuclear quinoline adducts of copper(II) trifluoroacetate. acs.orgacs.org In one instance, a tetranuclear basic quinoline adduct was prepared and structurally characterized, demonstrating a complex cluster formation. acs.org Another study focused on a dimeric quinoline adduct, providing insights into its magnetic properties. acs.org

The structure of the unligated copper(II) trifluoroacetate itself consists of cis bis-bridged dimers, which are further connected to neighboring units, forming an extended chain. acs.orgresearchgate.net The intradimer Cu-Cu distance is approximately 3.086(2) Å, which suggests a nonbonding interaction. acs.orgresearchgate.net

Coordination Polymers

When copper(II) trifluoroacetate is reacted with multitopic bridging ligands, extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers can be formed. The bridging ligand connects the copper centers into an infinite array.

Pyrazine (B50134) (pyz) is a classic linear bridging ligand that has been used to construct coordination polymers with copper(II) trifluoroacetate. The reaction between Cu(O₂CCF₃)₂ and pyrazine can yield a 2D network. tandfonline.comresearchgate.net For example, the complex [Cu(tfa)₂(pyz)₂]n (where Htfa = trifluoroacetic acid) has been synthesized and structurally characterized as a coordination polymer. tandfonline.com In another example, the reaction of copper(II) trifluoroacetate with pyrazine resulted in a two-dimensional assembled complex. researchgate.net

Hydrogen bonding can also play a crucial role in directing the assembly of these polymers. The use of hydroxypyridine ligands in conjunction with copper(II) trifluoroacetate has been shown to produce both 1D and 2D polymeric complexes, where the final structure is heavily influenced by hydrogen-bond interactions. acs.org Similarly, the reaction with 1,10-phenanthroline (phen) results in the formation of trifluoroacetate complexes of copper(II), which can exist as discrete molecules or potentially form extended structures through non-covalent interactions. rcsi.scienceresearchgate.netresearchgate.net

The table below summarizes various metal-assembled systems synthesized using copper(II) trifluoroacetate.

| Ligand(s) | Resulting Complex/System | Dimensionality | Key Structural Features | Reference(s) |

| Pyrazole (Hpz) | [Cu(CF₃COO)₂(Hpz)]₂ | 0D (Mononuclear Derivative) | Forms a mononuclear species instead of a trinuclear cluster observed with acetate. | nih.govtorvergata.it |

| Quinoline | Dimeric and Tetranuclear Adducts | 0D (Discrete Clusters) | Formation of discrete polynuclear copper(II) clusters. | acs.orgacs.org |

| Pyrazine (pyz) | [Cu(tfa)₂(pyz)₂]n | 2D Coordination Polymer | Pyrazine ligands bridge copper centers to form a two-dimensional network. | tandfonline.comresearchgate.net |

| Hydroxypyridines | Polymeric Complexes | 1D and 2D | Assembly is directed by hydrogen-bonding interactions. | acs.org |

| 1,10-Phenanthroline (phen) | Cu(phen)(H₂O)·xH₂O | 0D (Discrete Complex) | Forms discrete complex cations with trifluoroacetate as the counter-anion. | researchgate.net |

| None (Vapor Deposition) | Cu(O₂CCF₃)₂ | 1D Polymeric Chain | Built from cis bis-bridged dimers linked into a chain. Cu···Cu distance is 3.086(2) Å. | acs.orgresearchgate.net |

Advanced Spectroscopic and Structural Characterization of Copper Ii Trifluoroacetate Systems

X-ray Crystallography for Molecular and Extended Structures

X-ray crystallography has been an indispensable tool for determining the precise three-dimensional arrangements of atoms in copper(II) trifluoroacetate (B77799) compounds, revealing a rich diversity of structural motifs ranging from discrete oligomers to extended polymeric networks.

Single Crystal X-ray Diffraction of Dinuclear and Oligomeric Complexes

Single-crystal X-ray diffraction studies have successfully elucidated the structures of various dinuclear and oligomeric copper(II) trifluoroacetate complexes. A notable example is the "unligated" copper(II) trifluoroacetate, Cu(O₂CCF₃)₂, which crystallizes in the orthorhombic space group Pcca. nih.govacs.org This compound forms cis-bridged dimeric units. nih.govacs.org

The table below summarizes the crystallographic data for selected copper(II) trifluoroacetate complexes.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Z |

|---|---|---|---|---|---|

| Copper(II) Trifluoroacetate | Cu(O₂CCF₃)₂ | Orthorhombic | Pcca | a = 16.911(1) Å, b = 10.5063(9) Å, c = 9.0357(6) Å | 4 nih.govacs.org |

| Tetranuclear Quinoline (B57606) Adduct (Toluene Solvate) | Cu₄O(CF₃COO)₆(quin)₄·(C₆H₅CH₃)₀.₆ | Orthorhombic | Pbca | a = 15.278(3) Å, b = 23.227(5) Å, c = 34.895(7) Å | [Data not available] |

| Tetranuclear Quinoline Adduct (Benzene Solvate) | Cu₄O(CF₃COO)₆(quin)₄·(C₆H₆)₀.₈ | Monoclinic | P2/c | a = 21.933(4) Å, b = 11.176(2) Å, c = 23.927(5) Å, β = 97.41(3)° | [Data not available] |

Analysis of Bridging Ligands and Metal-Metal Distances

The trifluoroacetate group is a versatile ligand capable of adopting various bridging modes, which significantly influences the metal-metal distances in polynuclear copper(II) complexes. In the dimeric structure of anhydrous Cu(O₂CCF₃)₂, the trifluoroacetate ligands act as bridges between the copper centers. nih.govacs.org The Cu···Cu distance within these cis-bridged dimers is 3.086(2) Å, which is indicative of a non-bonding interaction. nih.govacs.orgresearchgate.net

Polymeric and Supramolecular Network Elucidation

Beyond discrete molecules, copper(II) trifluoroacetate systems can form extended polymeric and supramolecular networks. The "unligated" Cu(O₂CCF₃)₂, for instance, features dimeric units that are further connected into an extended chain where each metal atom is also linked to two copper atoms of the neighboring units. nih.govacs.org The stacking planes in this chain are nearly perpendicular to each other. nih.govacs.org In the presence of other ligands, such as hydroxypyridines, copper(II) trifluoroacetate can form one-dimensional and two-dimensional polymeric complexes directed by hydrogen-bonding interactions. acs.org The formation of these extended structures highlights the role of both covalent coordination and non-covalent interactions in the crystal engineering of these materials. The study of tin trifluoroacetates also reveals a tendency to form polymeric structures in the solid state. acs.orgresearchgate.netscispace.com

Jahn-Teller Distortion Analysis in Copper(II) Complexes

X-ray crystallography is a primary method for quantifying this distortion. In many six-coordinate copper(II) complexes, a (4+2) coordination pattern is observed, with four shorter equatorial bonds and two longer axial bonds. orientjchem.org For example, in the hexaaquacopper(II) ion, typical equatorial Cu-O bond distances are around 1.95-1.96 Å, while the axial Cu-O distances are significantly longer, around 2.27-2.32 Å. rsc.org The degree of distortion can be influenced by crystal packing forces and the nature of the ligands. researchgate.net Even in cases where initial crystallographic studies suggest a regular octahedral geometry, more sensitive techniques like EXAFS have confirmed the presence of local Jahn-Teller distortions. rsc.org In some trigonal prismatic copper(II) compounds, a cis-elongation of two bonds has been observed, which is a less common manifestation of the Jahn-Teller effect. rsc.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to X-ray crystallography, offering insights into the bonding, electronic structure, and functional groups present in copper(II) trifluoroacetate complexes.

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

FTIR and Raman spectroscopy are powerful techniques for probing the vibrational modes of copper(II) trifluoroacetate complexes. The vibrational frequencies of the trifluoroacetate ligand are sensitive to its coordination mode (monodentate, bidentate, bridging). rsc.org The antisymmetric (νₐₛ) and symmetric (νₛ) C-O stretching vibrations of the carboxylate group are particularly informative. In the IR spectra of copper trifluoroacetate, the band assigned to the antisymmetric C-O stretching mode is observed to be split. rsc.org

In a study of a Cu(phen)₂(H₂O)₂₂·2H₂O complex, a very strong band at 1682 cm⁻¹ was attributed to the C=O stretching vibration of the trifluoroacetate anion. orientjchem.orgorientjchem.org The IR spectra of complexes with pyridine-type ligands have been used to distinguish between mono- and bidentate attachment of the trifluoroacetate group. rsc.org In-situ FTIR spectroscopy has also been employed to monitor the thermal decomposition of copper(II) trifluoroacetate, identifying the evolution of gaseous byproducts and solid intermediates. rsc.org

The table below presents selected FTIR vibrational frequencies for a copper(II) phenanthroline trifluoroacetate complex.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3418-3433 | ν(O-H) of H₂O molecules | orientjchem.org |

| ~3067 | ν(C-H) of phenanthroline | orientjchem.org |

| 1682 | ν(C=O) of trifluoroacetate | orientjchem.org |

| 867 | Asymmetric deformation of CF₃ | orientjchem.org |

| 800 | Symmetric deformation of CF₃ | orientjchem.org |

Mass Spectrometry and Elemental Analysis

Elemental Composition Determination

Elemental analysis is a fundamental technique used to verify the stoichiometry of synthesized copper(II) trifluoroacetate and its derivatives. This method provides the percentage composition of elements such as carbon, hydrogen, nitrogen, and copper, which is then compared to the theoretical values calculated from the compound's chemical formula.

For instance, in the synthesis of copper(I) nitride from a copper(II) trifluoroacetate precursor, elemental analysis confirmed the composition of the starting carboxylate. rsc.org Similarly, the characterization of a Cu(II) complex with 1-(6-HydroxyNaphthalen-2-yl) Butane-1,3-Dione involved elemental analysis to establish its composition. researchgate.net The accuracy of this technique is crucial for confirming the successful synthesis of the target compound and for ensuring the purity of the material used in subsequent applications. acs.org

Table 2: Representative Elemental Analysis Data for Copper-Containing Compounds

| Compound | Element | Theoretical (%) | Found (%) | Reference |

|---|

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for understanding the thermal stability and decomposition pathways of copper(II) trifluoroacetate. These methods monitor the physical and chemical changes that occur as the compound is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and a reference material. researchgate.netdtu.dk Together, they provide a detailed picture of the thermal events, such as dehydration, decomposition, and phase transitions.

For copper(II) trifluoroacetate hydrate (B1144303), TGA reveals a multi-step decomposition process. The hydrate begins to lose its two water molecules of crystallization at approximately 108 °C, becoming fully anhydrous at 173 °C. wikipedia.org The anhydrous form subsequently starts to decompose at 220 °C. wikipedia.org The DTA curve for a conventional trifluoroacetic acid solution sample shows several major exothermic peaks between 230 and 310 °C, which are consistent with the decomposition of the trifluoroacetate salts. researchgate.net

The atmosphere in which the analysis is conducted significantly influences the decomposition process. Studies on the pyrolysis of Cu(CF3COO)2·nH2O have shown different decomposition paths in argon, oxygen, and wet oxygen atmospheres. researchgate.net In a dry argon atmosphere, the decomposition of a related copper complex occurs in a single endothermic step, while in dry and wet oxygen, it follows a violent, exothermic, and multi-stage route. researchgate.net

Table 3: Thermal Decomposition Stages of Copper(II) Trifluoroacetate Hydrate

| Temperature (°C) | Event | Reference |

|---|---|---|

| 108 | Onset of dehydration (loss of 2 H₂O) | wikipedia.org |

| 173 | Completion of dehydration | wikipedia.org |

| 220 | Onset of decomposition of anhydrous form | wikipedia.org |

Evolved Gas Analysis (EGA) is often coupled with TGA and DTA to identify the gaseous products released during thermal decomposition. researchgate.netdtu.dkresearchgate.net This is typically achieved by interfacing the thermal analyzer with a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. tandfonline.comcsic.es

During the thermal decomposition of metal trifluoroacetates, various volatile species are released. In the case of copper(II) trifluoroacetate pyrolysis, EGA-MS has been used to identify the evolved gases, which can include trifluoroacetic acid (TFAH), carbon dioxide (CO₂), and other fluorine-containing fragments. researchgate.net The identification of these products is crucial for elucidating the decomposition mechanism. For example, the detection of HF and the inference of a :CF₂ radical have been reported during the decomposition of a related copper complex. researchgate.net

The analysis of evolved gases helps in understanding the reaction pathways and the formation of intermediate solid-state compounds. ethz.ch This information is vital for applications where copper(II) trifluoroacetate is used as a precursor for the synthesis of other materials, such as copper oxides or copper nitride, as the decomposition conditions can be optimized to yield the desired final product. rsc.orgresearchgate.net

Morphological and Surface Characterization

The morphology and surface composition of materials derived from copper(II) trifluoroacetate are critical to their performance in various applications. Techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are employed to investigate these properties.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface, revealing details about its topography, texture, and particle size and shape. rsc.orgnih.gov For instance, in the synthesis of copper(I) nitride powders from a copper(II) trifluoroacetate precursor, SEM was used to characterize the resulting sub-micron scale platelets. rsc.orgrsc.org

Energy Dispersive X-ray Spectroscopy (EDX), often integrated with an SEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.orgcopperpodip.com It works by detecting the characteristic X-rays emitted from the sample when it is bombarded with an electron beam. copperpodip.comyoutube.com Each element has a unique set of characteristic X-rays, allowing for the determination of the elemental composition of the analyzed area. wikipedia.org

In the context of copper(II) trifluoroacetate-derived materials, EDX is used to confirm the presence of copper and other expected elements and to assess their distribution on the surface. nih.gov For example, in the study of a copper(II)-selective potentiometric sensor, EDX and mapping studies showed that copper(II) ions adhered to the porous areas on the sensor surface and exhibited a wide distribution. nih.gov This combination of SEM and EDX provides a comprehensive understanding of the material's surface characteristics, which is essential for tailoring its properties for specific applications. rsc.orgresearchgate.net

Table 4: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Acetic acid | CH₃COOH |

| Ammonia (B1221849) | NH₃ |

| Argon | Ar |

| Barium fluoride (B91410) | BaF₂ |

| Barium trifluoroacetate | Ba(CF₃COO)₂ |

| Butanol | C₄H₉OH |

| Carbon dioxide | CO₂ |

| Copper | Cu |

| Copper(I) nitride | Cu₃N |

| Copper(II) oxide | CuO |

| Copper(II) trifluoroacetate | Cu(CF₃COO)₂ |

| Copper(II) trifluoroacetate hydrate | Cu(CF₃COO)₂·nH₂O |

| Ethanol | C₂H₅OH |

| 1-(6-HydroxyNaphthalen-2-yl) Butane-1,3-Dione | C₁₄H₁₂O₃ |

| Oxygen | O₂ |

| Propionic acid | CH₃CH₂COOH |

| Trifluoroacetic acid | CF₃COOH |

| Water | H₂O |

| Yttrium fluoride | YF₃ |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure the surface topography of materials at the nanoscale. In the context of materials derived from copper(II) trifluoroacetate, AFM provides critical insights into surface morphology, grain size, and the structure of thin films.

Researchers have employed AFM to characterize materials synthesized using copper(II) trifluoroacetate as a precursor. rsc.org For instance, when copper(II) trifluoroacetate is used to prepare nanostructured copper(I) nitride (Cu₃N) films via spin-coating followed by ammonolysis, AFM is instrumental in evaluating the surface microstructure. rsc.org

One study investigated the surface of a spin-coated film prepared from a copper(II) trifluoroacetate solution and annealed under flowing ammonia at 300 °C for 4 hours. The AFM imaging revealed two distinct types of particles on the surface. The smaller particles had a diameter of less than 50 nm and a height of approximately 10 nm. In contrast, larger particles were also present, with diameters ranging from 150 to 300 nm and heights between 70 and 100 nm. rsc.org This level of detail is crucial for understanding the film's growth mechanism and its resulting physical properties.

In studies involving related copper compounds, AFM has been used to observe the evolution of surface morphology. For example, in the deposition of copper phthalocyanine (B1677752) from a trifluoroacetic acid solvent, AFM images showed the formation of interconnected nanoribbons, with the width of these ribbons being controllable by the solution's concentration. researchgate.net While not directly involving the copper(II) trifluoroacetate salt, this demonstrates the utility of AFM in analyzing the surface features of films formed from related fluorinated copper systems.

The data obtained from AFM analysis, such as root mean square (RMS) roughness and particle dimensions, are vital for controlling the quality and performance of films in various applications, from semiconductors to superconducting layers. acs.orgnih.gov

Table 1: AFM Findings for Materials Derived from Copper(II) Trifluoroacetate Precursors

| Material System | Preparation Method | AFM Findings | Reference |

|---|---|---|---|

| Copper(I) Nitride (Cu₃N) Film | Spin-coating of Cu(CF₃COO)₂ followed by ammonolysis (300 °C, 4h) | Two types of particles observed: small particles (<50 nm diameter, ~10 nm height) and larger particles (150–300 nm diameter, 70–100 nm height). | rsc.org |

Nitrogen Adsorption (BET) Analysis for Porosity

Nitrogen adsorption-desorption analysis, commonly evaluated using the Brunauer-Emmett-Teller (BET) method, is a standard technique for determining the specific surface area and porosity of a material. This characterization is essential for applications where surface interactions are critical, such as catalysis and gas storage.

In the study of materials synthesized from copper(II) trifluoroacetate, BET analysis has been utilized to understand the nature of the resulting powders. rsc.orgresearchgate.net For example, copper(I) nitride (Cu₃N) powders produced by the ammonolysis of copper(II) trifluoroacetate were analyzed to determine their surface properties. rsc.org

The nitrogen adsorption-desorption isotherm for a Cu₃N sample prepared at 300 °C was classified as a Type II isotherm. This type of isotherm is characteristic of nonporous or macroporous solids, indicating that the powder consists of solid, non-porous particles. The adsorption isotherm showed a linear relationship in the relative pressure (P/P₀) range of 0–0.7, with condensation adsorption occurring at higher relative pressures from approximately 0.8 to 1.0. The specific surface area of this particular sample was determined to be relatively low, at 3.34 m² g⁻¹. rsc.org

This finding that the resulting powders are nonporous solids is significant for understanding the material's structure and potential applications. rsc.org While porosity can be desirable for some applications, its absence in this case points to a dense particle morphology. The control of porosity is a key parameter in materials science, and its development can be influenced by factors such as the decomposition of precursors and the release of gas during synthesis. acs.orgresearchgate.netresearchgate.net

Table 2: BET Surface Area Analysis for Materials from Copper(II) Trifluoroacetate

| Material | Precursor | Synthesis Method | Isotherm Type | Specific Surface Area (m²/g) | Porosity Classification | Reference |

|---|

Coordination Chemistry of Copper Ii Trifluoroacetate Complexes

Ligand Coordination Modes and Geometries

The versatility of copper(II) trifluoroacetate (B77799) as a building block in coordination chemistry stems from its ability to interact with a variety of ligands in different coordination modes. These interactions are governed by the electronic and steric properties of the ligands, leading to complexes with distinct geometries and coordination numbers.

Copper(II) trifluoroacetate readily forms adducts with a range of Lewis bases, which can coordinate to the copper center in a monodentate, bidentate, or multidentate fashion. wikipedia.orgresearchgate.net Monodentate ligands, such as water, ammonia (B1221849), or pyridine (B92270), typically occupy the axial positions in dimeric paddle-wheel structures or complete the coordination sphere in mononuclear complexes. wikipedia.orgcore.ac.uk

Bidentate and multidentate ligands, which possess two or more donor atoms, can chelate to a single copper(II) center, forming stable ring structures. researchgate.net For example, ligands with N,N- or N,O-donor sets, such as 2-(hydroxymethyl)pyridine or di(2-pyridyl)ketone, can form stable chelate rings with the copper(II) ion. nih.gov The formation of five-membered chelate rings is particularly common and contributes to the stability of the resulting complexes. researchgate.net In some instances, these ligands can also bridge two different copper centers, leading to the formation of polynuclear or polymeric structures.

Both N-donor and O-donor ligands play a crucial role in the coordination chemistry of copper(II) trifluoroacetate. N-donor ligands, such as pyrazine (B50134), 4,4'-bipyridine, and various substituted pyridines, are frequently employed to link copper(II) trifluoroacetate units into extended one-, two-, or three-dimensional networks. core.ac.uktandfonline.com The basicity and steric bulk of the N-donor ligand can significantly influence the final structure of the coordination polymer. For instance, the use of rigid pyridyl-donor ligands can lead to the formation of one-dimensional polymeric chains. core.ac.uk

O-donor ligands, including water, alcohols, and carboxylates, also feature prominently in the coordination sphere of copper(II) trifluoroacetate complexes. Water molecules can act as terminal ligands or as bridging ligands between two copper centers. mdpi.com Carboxylate groups from other ligands can coordinate in a monodentate fashion or bridge copper centers, contributing to the formation of dinuclear and polynuclear structures. core.ac.ukmdpi.com

The d9 electronic configuration of the copper(II) ion leads to a preference for distorted coordination geometries due to the Jahn-Teller effect. nih.govresearchgate.net The most common coordination numbers for copper(II) are four, five, and six, resulting in a variety of geometries.

Square Planar: Four-coordinate copper(II) complexes often adopt a square planar geometry, particularly with bidentate N-donor ligands. acs.orgmdpi.comresearchgate.net

Square Pyramidal: Five-coordinate copper(II) complexes frequently exhibit a square pyramidal geometry. mdpi.comresearchgate.netmdpi.commdpi.com This is a common geometry in dinuclear paddle-wheel structures where a fifth ligand coordinates in the axial position. researchgate.netmdpi.com

Trigonal Bipyramidal: Another five-coordinate geometry is the trigonal bipyramidal arrangement, which can be observed in complexes with specific ligand sets. researchgate.netmdpi.comnih.gov

Distorted Octahedral: Six-coordinate copper(II) complexes typically display a distorted octahedral geometry, often with tetragonal elongation where two axial bonds are longer than the four equatorial bonds. nih.govresearchgate.netnih.govnih.gov

The specific geometry adopted by the copper(II) center is a delicate balance of ligand field effects, steric hindrance between ligands, and crystal packing forces.

| Coordination Number | Geometry |

| 4 | Square Planar |

| 5 | Square Pyramidal, Trigonal Bipyramidal |

| 6 | Distorted Octahedral |

Dinuclear, Oligonuclear, and Polymeric Architectures

A hallmark of copper(II) carboxylate chemistry, including that of copper(II) trifluoroacetate, is the formation of multinuclear and polymeric structures. These extended architectures are of significant interest due to their potential applications in areas such as molecular magnetism and materials science.

Copper(II) trifluoroacetate, like other copper(II) carboxylates, is known to form dinuclear "paddle-wheel" structures. researchgate.netmdpi.comsemanticscholar.org In this arrangement, two copper(II) ions are bridged by four trifluoroacetate ligands in a syn-syn fashion. mdpi.comsemanticscholar.org The two copper centers are held in close proximity, leading to antiferromagnetic coupling between their unpaired electrons. researchgate.netmdpi.com The axial positions of this dinuclear unit are typically occupied by solvent molecules or other neutral donor ligands. core.ac.ukresearchgate.net The general formula for these paddle-wheel complexes is [Cu2(OOCR)4L2]. core.ac.ukmdpi.comsemanticscholar.org

Two-Dimensional (2-D) and Three-Dimensional (3-D) Assembled Systems

Copper(II) trifluoroacetate serves as a valuable building block in the construction of extended coordination networks. The structure of anhydrous copper(II) trifluoroacetate, Cu(O₂CCF₃)₂, is a notable example of a two-dimensional (2D) polymer. In this structure, each copper(II) ion is coordinated to four oxygen atoms from four different trifluoroacetate ligands. These trifluoroacetate ligands, in turn, bridge the copper(II) centers, creating a sheet-like architecture. The Cu-O bond lengths in this 2D network are approximately 1.97 Å.

Furthermore, copper(II) trifluoroacetate can be integrated into more complex multi-dimensional systems through the use of additional linker ligands. For instance, in the presence of pyrazine, a 2D coordination polymer with the formula [Cu(tfa)₂(pyz)₂]n (where tfa is trifluoroacetate and pyz is pyrazine) is formed wikipedia.org. In this structure, the copper(II) ions are bridged by pyrazine molecules, creating a network, with the trifluoroacetate ions acting as terminal ligands. Another example involves the formation of a 3D metal-organic framework (MOF) where tetracopper(II) cages are linked, showcasing the potential for creating complex, high-dimensionality structures from copper(II) trifluoroacetate precursors wikipedia.org.

The dimensionality of the resulting structure is often influenced by the choice of co-ligands and the reaction conditions. The ability of the trifluoroacetate ligand to adopt different coordination modes, in conjunction with the geometric preferences of the copper(II) ion, allows for the rational design of these extended solids.

Influence of Anions and Solvent Coordination

Trifluoroacetate as Bridging Ligand versus Counter Anion

The trifluoroacetate ion (CF₃COO⁻) exhibits versatility in its coordination behavior within copper(II) complexes, functioning as either a bridging ligand or a counter anion. In the anhydrous form of copper(II) trifluoroacetate, the trifluoroacetate moieties act as bridging ligands, linking adjacent copper(II) centers to form a 2D polymeric network. Each trifluoroacetate ligand coordinates to two different copper ions through its two oxygen atoms.

In contrast, in the presence of strong donor ligands, the trifluoroacetate ion can be displaced from the primary coordination sphere of the copper(II) ion and exist as a non-coordinating or weakly coordinating counter anion. For instance, in mixed-ligand complexes of copper(II) with thienoyltrifluoroacetonate and nitrogen-containing ligands like 2,2'-bipyridine, the primary coordination sites around the copper are occupied by the more strongly binding ligands, and the trifluoroacetate can act as a counter-ion to balance the charge of the cationic complex doaj.orglibretexts.org. The role of the trifluoroacetate is largely determined by the relative donor strengths of the other ligands present in the system and the steric demands of the resulting complex.

The following table summarizes the dual role of the trifluoroacetate ligand in different types of copper(II) complexes.

| Complex Type | Role of Trifluoroacetate | Coordination Mode |

| Anhydrous Cu(O₂CCF₃)₂ | Bridging Ligand | Bidentate, bridging two Cu(II) centers |

| Cu(L)ₓ₂ (L = strong donor ligand) | Counter Anion | Non-coordinating or weakly interacting |

Solvation Effects and Ligand Exchange Reactions

Solvents play a critical role in the coordination chemistry of copper(II) trifluoroacetate, influencing both the structure of the resulting complexes and their reactivity. In solution, solvent molecules can coordinate to the copper(II) center, often in the axial positions of a distorted octahedral geometry. This coordination is a form of solvation. The nature of the solvent, particularly its donor ability and steric bulk, can dictate the coordination number and geometry of the solvated copper(II) ion.

Ligand exchange reactions are common in solutions of copper(II) complexes, where coordinated solvent molecules are replaced by other ligands. Copper(II) aquo complexes, for example, are known to undergo rapid exchange of water ligands with other incoming ligands. The addition of a Lewis base, such as ammonia or pyridine, to a solution of a solvated copper(II) trifluoroacetate complex will typically result in the displacement of the solvent molecules and the formation of a new adduct.

The equilibrium of these ligand exchange reactions is influenced by several factors, including the relative concentrations of the ligands, their respective donor strengths, and the stability of the resulting complexes. The general scheme for a ligand exchange reaction can be represented as:

[Cu(O₂CCF₃)₂(Solvent)ₓ] + yL ⇌ [Cu(O₂CCF₃)₂(L)ᵧ] + xSolvent

The study of solvatochromism, where the color of a solution changes with the solvent, can provide insights into the coordination environment of the copper(II) ion and the nature of solvent-solute interactions.

Thermodynamic Aspects of Adduct Formation

Enthalpy and Entropy Changes in Lewis Base Adducts

The formation of adducts between copper(II) trifluoroacetate, a Lewis acid, and various Lewis bases is governed by thermodynamic principles. The spontaneity of adduct formation is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS.

However, the association of two or more molecules into a single adduct leads to a decrease in the number of particles and a more ordered system, which corresponds to a negative entropy change (ΔS < 0). This entropic factor opposes the spontaneity of the reaction.

The basicity of the Lewis base: Stronger bases generally form more stable adducts with larger negative enthalpy changes.

Steric hindrance: Bulky Lewis bases may lead to weaker interactions and less negative enthalpy changes due to steric repulsion.

Solvent effects: The enthalpy and entropy of adduct formation can be significantly affected by the solvent, due to the energy changes associated with the desolvation of the reactants and the solvation of the product.

For a series of pyridine adducts with copper(II) acetylacetonate, it has been observed that the stability of the adducts correlates with the basicity of the pyridine derivative. It is reasonable to expect a similar trend for adducts with copper(II) trifluoroacetate.

The following table provides a conceptual overview of the expected thermodynamic changes upon adduct formation.

| Thermodynamic Parameter | Change upon Adduct Formation | Driving/Opposing Force |

| Enthalpy (ΔH) | Negative (Exothermic) | Driving |

| Entropy (ΔS) | Negative (Increased Order) | Opposing |

| Gibbs Free Energy (ΔG) | Negative for spontaneous formation | Overall spontaneity |

Reaction Mechanisms and Pathways Involving Copper Ii Trifluoroacetate

Thermal Decomposition Mechanisms

The thermal decomposition of copper(II) trifluoroacetate (B77799), particularly its hydrated form, is a multi-stage process significantly influenced by the surrounding atmosphere. It does not proceed via simple dehydration but through a series of complex chemical transformations.

The thermal breakdown of copper(II) trifluoroacetate hydrate (B1144303) occurs in three main stages, ultimately yielding copper(II) oxide (CuO) researchgate.net. The initial mass loss is not due to the removal of coordinated water but rather a hydrolysis reaction that releases trifluoroacetic acid (TFAH) researchgate.net. This initial hydrolysis reaches its maximum rate around 158°C researchgate.net.

Subsequent heating leads to the sequential formation of distinct solid intermediates. Researchers have identified Cu₂(CF₃COO)₃(OH) and Cu(CF₃COO)₂·CuO as key intermediates that form in sequence, with both stages liberating trifluoroacetic acid researchgate.net. The second major decomposition stage commences at approximately 258°C, leading into the final breakdown of the remaining intermediate structure researchgate.net.

Table 1: Key Intermediates in the Thermal Decomposition of Copper(II) Trifluoroacetate Hydrate

| Intermediate Compound | Formation Stage |

| Cu₂(CF₃COO)₃(OH) | Forms sequentially after initial hydrolysis researchgate.net |

| Cu(CF₃COO)₂·CuO | Forms sequentially after Cu₂(CF₃COO)₃(OH) researchgate.net |

| CuO | Final solid product of decomposition researchgate.net |

Analysis of the gases evolved during the thermal decomposition provides critical insight into the reaction pathway. Trifluoroacetic acid (TFAH) is a primary gaseous product, released during the sequential formation of the solid intermediates researchgate.net. In addition to TFAH, the formation of hydrogen fluoride (B91410) (HF) has also been directly observed researchgate.net.

The decomposition process also involves radical species. From the evolved gas analysis, the existence of the difluorocarbene radical (:CF₂) has been inferred, indicating complex bond-cleavage events at elevated temperatures researchgate.net.

Table 2: Gaseous Products and Inferred Species from Decomposition

| Evolved Product/Species | Method of Detection/Inference |

| Trifluoroacetic Acid (TFAH) | Evolved Gas Analysis researchgate.net |

| Hydrogen Fluoride (HF) | Direct Observation researchgate.net |

| Difluorocarbene Radical (:CF₂) | Inferred from analysis researchgate.net |

The nature of the surrounding atmosphere has a profound effect on the decomposition mechanism, particularly on the onset temperature and the reaction's energetic profile researchgate.net.

Inert Atmosphere (Argon): Under a flow of dry argon, the decomposition of the Cu(CF₃COO)₂·CuO intermediate is a single endothermic step with an onset temperature of 263°C researchgate.net.

Oxidizing Atmosphere (Oxygen): In the presence of flowing dry oxygen, the decomposition becomes a violent, exothermic, and multistage process researchgate.net. The onset temperature is significantly lowered to 216°C researchgate.net. The presence of oxygen markedly accelerates the decomposition researchgate.net.

Wet Oxidizing Atmosphere (Wet Oxygen): When the oxygen is saturated with water vapor, the decomposition remains violent and exothermic, with the onset temperature decreasing further to 209°C researchgate.net.

Despite the different pathways, the final solid residue in all three atmospheres is copper(II) oxide (CuO) researchgate.net.

Table 3: Influence of Atmosphere on the Main Decomposition Stage

| Atmosphere | Onset Temperature | Reaction Characteristics |

| Dry Argon | 263°C | Single step, Endothermic researchgate.net |

| Dry Oxygen | 216°C | Multistage, Violent, Exothermic researchgate.net |

| Wet Oxygen | 209°C | Multistage, Violent, Exothermic researchgate.net |

Hydrolysis Reactions in Copper(II) Trifluoroacetate Systems

Hydrolysis plays a crucial role in the initial stages of the thermal decomposition of hydrated copper(II) trifluoroacetate researchgate.net. The gradual mass loss observed at lower temperatures is not from dehydration but from a hydrolysis reaction initiated by either coordinated water molecules or ambient moisture researchgate.net. This reaction results in the release of trifluoroacetic acid (TFAH) from the precursor material researchgate.net. This process is particularly notable when the compound is exposed to humidity during heating, causing hydrolysis to occur before the onset of anhydrous decomposition researchgate.net.

Mechanistic Insights in Copper-Catalyzed Reactions

Copper(II) trifluoroacetate and related compounds are valuable in synthetic chemistry, particularly in reactions involving the introduction of trifluoromethyl groups.

Trifluoroacetate salts serve as effective sources of the trifluoromethyl group in copper-catalyzed reactions nih.gov. A key mechanistic step is the decarboxylation of the trifluoroacetate anion nih.gov. This process is believed to form a CuCF₃ intermediate nih.gov.

Further mechanistic studies, particularly in the field of photocatalysis, have elucidated the pathway for generating the trifluoromethyl radical (CF₃•) frontiersin.orgnih.gov. The trifluoroacetate anion (CF₃COO⁻) can be oxidized to form the trifluoroacetoxy radical (CF₃CO₂•) frontiersin.orgnih.gov. This radical is highly unstable and rapidly undergoes decarboxylation, eliminating a molecule of carbon dioxide (CO₂) to produce the desired trifluoromethyl radical frontiersin.orgnih.gov. While generating this radical from trifluoroacetic acid derivatives can be challenging due to the high electronegativity of the fluorine atoms, it is a foundational step for many trifluoromethylation strategies frontiersin.orgnih.gov.

Cationic Intermediate Formation in Aminohydroxylation

In the study of copper-catalyzed aminohydroxylation, the role of copper(II) trifluoroacetate (Cu(TFA)₂) has been a subject of mechanistic investigation. An initial hypothesis for the aminohydroxylation of styrenic olefins using an oxaziridine (B8769555) reagent posited a two-step, cationic mechanism. In this proposed pathway, the copper(II) trifluoroacetate catalyst was thought to function as a Lewis acid, activating the oxaziridine. This activation would then facilitate a nucleophilic attack from the olefin, leading to the formation of a cationic intermediate. nih.gov

However, further mechanistic studies have led to a revision of this hypothesis. nih.gov Evidence from radical trapping experiments suggests that the reaction does not proceed through a distinct cationic intermediate. Instead, a homolytic reaction pathway is now favored. nih.gov This revised mechanism involves the formation of a short-lived benzylic radical intermediate. nih.gov For example, in the presence of excess carbon tetrabromide (CBr₄), the reaction yields a Kharasch addition product, which is consistent with the interception of a benzylic radical. nih.gov

This radical-based mechanism is supported by other studies on copper-catalyzed intramolecular aminooxygenation of alkenes. nih.gov Kinetic studies in these systems indicate that the rate-limiting step is the cis-aminocupration, which involves the addition of the N-Cu bond across the alkene. This step is followed by the formation of a carbon radical intermediate, which is then trapped to form the final product. nih.govacs.org While the initial concept revolved around a cationic pathway, the current understanding points towards a radical-mediated process for copper-catalyzed aminohydroxylation reactions. nih.gov

Oxidative Addition and Reductive Elimination in Cross-Coupling

The catalytic cycle of copper-mediated cross-coupling reactions is often described by oxidative addition and reductive elimination steps, though the mechanism can differ significantly from that of palladium or nickel catalysis. A key challenge in copper catalysis is the high kinetic barrier for the oxidative addition of aryl halides to a Cu(I) center to form a key Cu(III)-arene intermediate. nih.gov This step is often considered rate-determining. nih.gov

Once the high-valent Cu(III) intermediate is formed, it readily undergoes reductive elimination to form the desired C-C or C-heteroatom bond and regenerate the active Cu(I) catalyst. nih.govresearchgate.net Copper complexes have been shown to undergo Csp²–CF₃ reductive elimination with relative ease. nih.gov This propensity has driven research into copper-catalyzed trifluoromethylation reactions. nih.gov

Given the sluggish nature of direct oxidative addition, alternative pathways have been identified. One such pathway involves a radical-capture mechanism. nih.govresearchgate.net In this approach, an aryl radical is generated independently, for example, through a silyl (B83357) radical halogen abstraction. This aryl radical is then trapped by a Cu(II) complex to form the crucial aryl-Cu(III) intermediate, bypassing the challenging direct oxidative addition step. nih.gov This intermediate then proceeds through reductive elimination to yield the final product. nih.gov

The general catalytic cycle can be visualized in two potential pathways:

Oxidative addition of an aryl halide to a Cu(I) complex, followed by ligand exchange with the nucleophile, and subsequent reductive elimination from the Cu(III) intermediate. researchgate.net

Reaction of the nucleophile with the Cu(I) catalyst first, followed by oxidative addition of the aryl halide, and then reductive elimination. researchgate.net

Recent reports often favor the second pathway, where the nucleophile coordinates to the copper center before the oxidative addition event. researchgate.net

Table 1: Mechanistic Steps in Copper-Catalyzed Cross-Coupling

| Mechanistic Step | Description | Key Challenge/Feature |

| Oxidative Addition | A Cu(I) species reacts with an organic halide (e.g., Ar-X) to form a Cu(III) intermediate. | Generally has a high kinetic barrier, often the rate-determining step. nih.gov |

| Radical Capture (Alternative) | An aryl radical is generated and trapped by a Cu(II) species to form the Cu(III) intermediate. | Bypasses the sluggish oxidative addition step. nih.govresearchgate.net |

| Ligand Exchange/Transmetalation | The halide on the copper center is exchanged for the incoming nucleophile. The order relative to oxidative addition can vary. researchgate.net | --- |

| Reductive Elimination | The two coupling partners are eliminated from the Cu(III) center, forming the new bond and regenerating the Cu(I) catalyst. | Generally facile for many coupling partners, including Csp²–CF₃ bond formation. nih.gov |

Carbon-Carbon Bond Cleavage Processes

Copper(II) trifluoroacetate is involved in reaction mechanisms that proceed via the cleavage of carbon-carbon bonds, most notably in decarboxylative reactions. Perfluoroalkylated carboxylic acid derivatives, including trifluoroacetate salts, serve as readily available sources for fluoroalkyl groups in copper-mediated reactions. nih.govacs.orgthieme-connect.de These transformations typically occur at high temperatures (150–200 °C) or under basic conditions. nih.govacs.org

The key mechanistic step is the C-C bond cleavage through decarboxylation. For instance, sodium trifluoroacetate (CF₃CO₂Na), in the presence of a copper(I) source like CuI, undergoes decarboxylation upon heating. nih.govnih.gov This process generates a trifluoromethyl anion (CF₃⁻) source, which then forms a trifluoromethylcopper (B1248711) ([CF₃Cu]) species in situ. nih.govnih.gov This highly reactive organometallic species can then participate in cross-coupling reactions, such as the trifluoromethylation of aryl halides. nih.gov

The general process can be summarized as:

Formation of a copper trifluoroacetate salt.

Thermal decarboxylation (loss of CO₂) leading to C-C bond cleavage.

Generation of a fluoroalkylcopper(I) intermediate.

Reaction of the intermediate with a substrate (e.g., aryl halide) to form the final product.

This decarboxylative pathway is a useful and economical method for generating fluoroalkylcopper reagents, avoiding more expensive reagents. nih.govthieme-connect.de Similar mechanisms are observed for other perfluoroalkylated carboxylates, such as sodium pentafluoropropionate for pentafluoroethylation. nih.govnih.gov In some cases, the C-C bond cleavage can also proceed through the formation of tetrahedral intermediates, particularly when using reagents like methyl trifluoroacetate in the presence of a fluoride source. nih.govacs.org

Table 2: Copper-Mediated C-C Bond Cleavage for Fluoroalkylation

| Reagent Source | Proposed Intermediate | Reaction | Ref. |

| Sodium Trifluoroacetate (CF₃CO₂Na) | [CF₃Cu] via decarboxylation | Aromatic Trifluoromethylation | nih.govnih.gov |

| Sodium Pentafluoropropionate | [C₂F₅Cu] via decarboxylation | Aromatic Pentafluoroethylation | nih.gov |

| Methyl Trifluoroacetate / CsF | [CF₃Cu] via tetrahedral intermediate | Aromatic Trifluoromethylation | nih.gov |

Metal Exchange and Chelation Dynamics

The reactivity and catalytic activity of copper(II) trifluoroacetate are significantly influenced by its coordination environment, which is governed by metal exchange and chelation dynamics. The copper(II) center can readily form adducts with a variety of Lewis bases. wikipedia.org These bases, which can include ammonia (B1221849), water, dioxane, and quinoline (B57606), coordinate to the axial positions of the copper atom. wikipedia.org This chelation plays a crucial role in modulating the electronic properties and steric environment of the metal center, thereby influencing its catalytic performance.

The structure of anhydrous copper(II) trifluoroacetate itself involves bridging trifluoroacetate ligands that connect adjacent copper atoms. This dimeric or polymeric nature can be altered by the introduction of coordinating solvents or ligands. For instance, the combination of a copper(II) salt with a chiral ligand, such as a bis(oxazoline), creates a chiral Lewis acid catalyst where the ligand is chelated to the metal center. The dynamics of this chelation are fundamental to achieving enantioselectivity in reactions like the Friedel-Crafts alkylation of indoles.

Furthermore, the concept of super-exchange coupling, observed in related compounds like copper(II) acetate (B1210297), highlights the electronic communication between metal centers bridged by ligands. In the dimeric structure of copper(II) acetate monohydrate, the acetate ligands mediate a strong antiferromagnetic coupling between the two copper(II) centers. This exchange interaction is a consequence of the orbital overlap between the copper d-orbitals and the p-orbitals of the bridging acetate oxygen atoms. Similar magnetic and electronic exchange dynamics are expected to operate in copper(II) trifluoroacetate and its adducts, influencing their behavior in catalytic cycles that may involve changes in the copper oxidation state or coordination sphere. The ability of ligands to exchange and modulate these interactions is a key aspect of its chelation dynamics.

Advanced Applications of Copper Ii Trifluoroacetate in Materials Science

Precursors for Thin Film Deposition Techniques

Copper(II) trifluoroacetate (B77799) serves as a critical starting material in several thin film deposition techniques, enabling the formation of high-quality films for various technological applications.

Metal-Organic Chemical Vapor Deposition (MOCVD) and Related Processes

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to grow thin films of various materials. In this process, volatile organometallic compounds are transported in the gas phase to a heated substrate, where they decompose to form the desired film. While a range of organocopper precursors are utilized for MOCVD, the thermal decomposition behavior of Copper(II) trifluoroacetate suggests its potential as a precursor for depositing copper-containing films illinois.educambridge.org.

The pyrolysis of Copper(II) trifluoroacetate hydrate (B1144303) has been studied under different atmospheres. The decomposition process is complex, involving dehydration and subsequent breakdown of the anhydrous salt. In an inert atmosphere, the decomposition of similar copper carboxylates, like copper acetate (B1210297), can yield copper nanoparticles researchgate.net. For Copper(II) trifluoroacetate, the presence of fluorine introduces different reaction pathways. The decomposition of its hydrate begins at 108 °C with the loss of water molecules, forming the anhydrous compound at 173 °C, which then decomposes at 220 °C wikipedia.org. The decomposition products can include volatile fluorine-containing species, which can influence the purity and properties of the deposited film. The choice of a suitable precursor is critical in MOCVD to achieve high-purity films at relatively low temperatures illinois.edu.

Trifluoroacetate Metal-Organic Deposition (TFA-MOD) for Superconducting Films

The Trifluoroacetate Metal-Organic Deposition (TFA-MOD) method is a prominent non-vacuum technique for fabricating high-performance superconducting thin films, particularly Yttrium Barium Copper Oxide (YBCO). In this process, a solution containing metal trifluoroacetates, including Copper(II) trifluoroacetate, is deposited onto a substrate.

The process involves several key steps:

Precursor Solution Preparation: Stoichiometric amounts of yttrium, barium, and copper trifluoroacetates are dissolved in a suitable solvent, typically methanol.

Coating: The precursor solution is applied to a substrate using techniques like spin-coating or dip-coating to form a uniform gel film.

Calcination (Pyrolysis): The gel film is heated at a controlled rate in a humid oxygen atmosphere. During this stage, the metal trifluoroacetates decompose to form a precursor film composed of a mixture of metal oxides and fluorides, such as CuO, BaF2, and Y2O3 researchgate.netresearchgate.net.

Firing: The precursor film is then fired at a higher temperature in a controlled atmosphere containing water vapor. This step facilitates the reaction between the intermediate phases to form the desired YBCO superconducting phase. The reaction releases hydrogen fluoride (B91410) (HF) as a byproduct researchgate.net.

The use of trifluoroacetate precursors is crucial for the success of the TFA-MOD method. It allows for the formation of a stable and homogeneous precursor solution and facilitates the formation of a quasi-liquid phase during the firing process, which promotes the growth of high-quality, dense, and well-oriented superconducting films researchgate.net. Low-fluorine variations of the TFA-MOD process have also been developed to reduce the environmental impact and improve the processing conditions uow.edu.auenea.it.

Synthesis of Inorganic Nanomaterials

Copper(II) trifluoroacetate is also a valuable precursor for the bottom-up synthesis of various inorganic nanomaterials, including copper nitride and copper selenide (B1212193) nanoparticles.

Copper Nitride (Cu3N) Powder and Film Production via Ammonolysis

Copper nitride (Cu3N) is a metastable semiconductor with potential applications in optical storage and as a precursor for other copper compounds. Copper(II) trifluoroacetate can be effectively used to synthesize both Cu3N powders and nanostructured films through a process called ammonolysis.

In a typical synthesis, Copper(II) trifluoroacetate is treated with ammonia (B1221849) (NH3) at elevated temperatures. The trifluoroacetate ligands are displaced by nitrogen from the ammonia, leading to the formation of copper nitride. This gas-solid reaction allows for the production of single-phase Cu3N powders composed of sub-micron scale platelets in relatively short reaction times.

Furthermore, nanostructured copper nitride films can be prepared by first spin-coating a solution of Copper(II) trifluoroacetate onto a substrate, followed by ammonolysis. This method provides a straightforward route to produce stoichiometric, narrow-bandgap semiconductor films.

Copper Selenide Nanoparticle Synthesis

While direct synthesis of copper selenide (CuSe) nanoparticles using Copper(II) trifluoroacetate as the sole copper precursor is not widely documented, the use of other copper carboxylates, such as copper(II) acetate, is well-established in the field nih.gov. This suggests the potential of Copper(II) trifluoroacetate to act as a precursor in similar synthetic routes.

The synthesis of copper selenide nanoparticles often involves the reaction of a copper salt with a selenium source in a high-boiling point solvent in the presence of capping agents researchgate.net. For instance, copper acetate has been used in ultrasonic chemical methods to produce both CuSe and Cu2Se nanoparticles with controlled crystalline structures and morphologies nih.gov. The carboxylate ligand plays a role in controlling the reactivity of the copper precursor and influencing the nucleation and growth of the nanoparticles. Given the similar chemical nature, it is plausible that Copper(II) trifluoroacetate could be adapted for the synthesis of copper selenide nanomaterials, potentially offering different reaction kinetics and particle characteristics due to the electron-withdrawing nature of the trifluoroacetate group.

Role in Coordination Polymers and Metal-Organic Frameworks

The ability of Copper(II) trifluoroacetate to form coordination complexes makes it a useful building block in the construction of coordination polymers and has potential applications in the synthesis of Metal-Organic Frameworks (MOFs).

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands, resulting in extended one-, two-, or three-dimensional structures. Research has shown that Copper(II) trifluoroacetate reacts with linking ligands like pyrazine (B50134) to form novel coordination polymers. For example, new coordination polymers of both copper(II) and copper(I) trifluoroacetates with pyrazine have been synthesized and structurally characterized. These materials can exhibit interesting network structures, such as two-dimensional networks formed from methoxo-bridged dinuclear copper(II) units connected by pyrazine molecules.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes connected by organic linkers 166.62.7nih.govrsc.org. Copper-based MOFs have been extensively studied for various applications, including gas storage and catalysis researchgate.net. While many copper MOFs are synthesized from simple copper salts like copper nitrate (B79036) or copper acetate, the use of trifluoroacetic acid (TFA) has been noted in the synthesis of certain MOFs, such as MOF-818(Cu), where it can lead to the partial reduction of Cu2+ to Cu+ during the synthesis process acs.orgacs.org. This suggests that the trifluoroacetate anion can play a role in modulating the electronic properties and structure of the resulting framework. Although direct synthesis of MOFs using Copper(II) trifluoroacetate as the primary metal source is not as commonly reported as with other copper salts, its ability to form coordination complexes indicates its potential as a precursor for designing novel MOFs with specific functionalities imparted by the trifluoroacetate group.

Influence of Carboxylate Basicity on Polymer Assembly

The basicity of the carboxylate ligand is a significant factor in the self-assembly of coordination polymers. The trifluoroacetate ligand is a considerably weaker base compared to the acetate ligand due to the strong electron-withdrawing effect of the three fluorine atoms. This reduced basicity influences the coordination environment of the copper(II) ion and, consequently, the architecture of the resulting polymeric assembly.

In systems where both trifluoroacetate and a bridging ligand are present, the weaker coordination of the trifluoroacetate can allow for the formation of structures that might not be accessible with more strongly coordinating anions like acetate. This can lead to different dimensionalities and topologies in the final material. The interplay between the coordinating strength of the trifluoroacetate and other ligands present in the system is a key determinant of the final supramolecular structure.

Catalytic Applications of Copper Ii Trifluoroacetate in Organic Synthesis

Carbon-Carbon Bond Formation

Copper(II) trifluoroacetate (B77799) has proven to be a valuable catalyst in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. It facilitates reactions such as C-H bond arylation and the introduction of fluorinated alkyl groups.

C-H Bond Arylation Reactions

Copper(II) trifluoroacetate catalyzes the direct C-H bond arylation of electron-rich arenes with arylboronic acids. This reaction enables the formation of biaryl compounds, which are important structural motifs in pharmaceuticals and materials science. researchgate.net The reaction demonstrates high selectivity for the cross-coupling product, with no formation of homocoupling products from either the arene or the arylboronic acid. researchgate.net This method is particularly effective for substrates like indoles and pyrroles, where multiple C-H bond arylations can occur, leading to the synthesis of extended π-systems. researchgate.net The use of Cu(OCOCF3)2 provides an efficient pathway for these transformations. researchgate.net

Trifluoromethylation and Perfluoroalkylation Reactions

The introduction of trifluoromethyl (CF3) and other perfluoroalkyl (RF) groups into organic molecules is of significant interest, particularly in medicinal chemistry, due to the unique properties these groups impart. Copper(II) trifluoroacetate itself is not typically the direct source of the CF3 group, but related copper-catalyzed systems utilize trifluoroacetate salts as an inexpensive and readily available CF3 source. nih.govbeilstein-journals.org The general mechanism involves the in-situ generation of a trifluoromethylcopper(I) species ([CF3Cu]) from a trifluoroacetate salt (e.g., CF3CO2Na) through decarboxylation, which is mediated by a copper(I) species. nih.govbeilstein-journals.org This [CF3Cu] intermediate then reacts with an organic halide to yield the trifluoromethylated product. nih.gov

In a related approach, the merger of copper catalysis with decatungstate photoredox catalysis allows for the direct trifluoromethylation of aliphatic C(sp³)–H bonds. In this dual catalytic cycle, a Cu(II)–CF3 species is generated, which rapidly traps an alkyl radical intermediate to form the C–CF3 bond. princeton.edu

For broader perfluoroalkylation, pre-formed phenanthroline-ligated perfluoroalkyl copper reagents, such as (phen)CuCF3 and (phen)CuCF2CF3, are highly effective in coupling with heteroaryl bromides. acs.org These reactions proceed under mild conditions and tolerate a wide range of functional groups.

| Bromoheteroarene Substrate | Perfluoroalkylating Reagent | Product | Yield (%) |

|---|---|---|---|

| Methyl 6-bromopicolinate | (phen)CuCF3 | Methyl 6-(trifluoromethyl)picolinate | 81 |

| 2-Bromo-5-(trifluoromethyl)pyridine | (phen)CuCF3 | 2,5-Bis(trifluoromethyl)pyridine | 72 |

| 2-Bromopyridine | (phen)CuCF2CF3 | 2-(Perfluoroethyl)pyridine | 85 |

| 2-Bromothiazole | (phen)CuCF3 | 2-(Trifluoromethyl)thiazole | 42 |

| 2-Bromobenzoxazole | (phen)CuCF2CF3 | 2-(Perfluoroethyl)benzoxazole | 86 |

Synthesis of Flavanones

While various copper compounds, such as copper(I) iodide and copper oxide nanoparticles, are utilized as catalysts for the synthesis of flavanones, the direct application of Copper(II) trifluoroacetate as the primary catalyst for this transformation is not extensively documented in the reviewed literature. orientjchem.orgnih.govacs.orgresearchgate.net Flavanone synthesis often involves the cyclization of 2'-hydroxychalcones. In some palladium-catalyzed syntheses of flavonoids, copper salts like copper(II) acetate (B1210297) serve as a co-catalyst or oxidant, but in these cases, the primary catalytic species responsible for the key bond formation is palladium, not copper. nih.gov

Aminohydroxylation of Alkenes

Copper(II) catalysts are effective in the formal aminohydroxylation of alkenes, where both a nitrogen and an oxygen atom are added across the double bond. researchgate.netresearchgate.net This reaction provides a direct route to valuable 1,2-amino alcohol derivatives. The process often utilizes N-sulfonyl oxaziridines as the source of both heteroatoms. researchgate.netepa.gov While many studies in this area employ copper(II) triflate (Cu(OTf)₂), copper complexes that incorporate the trifluoroacetate ligand have also been shown to be catalytically active in related C-N bond-forming reactions. For example, a dicopper complex containing trifluoroacetate, [Cu₂(bpnp)(OH)(CF₃COO)₃], has been successfully used as a catalyst for the diamination of phenylene dihalides. researchgate.net This indicates the competence of trifluoroacetate-ligated copper species in facilitating amination processes. The mechanism is proposed to be a stepwise, polar process involving a cationic intermediate rather than a concerted reaction. epa.gov

General Catalytic Principles

The catalytic activity of Copper(II) trifluoroacetate is rooted in its ability to act as a Lewis acid and to participate in redox cycles, which provides low-energy pathways for chemical reactions.

Mechanism of Action in Facilitating Reactions and Lowering Activation Energy

Copper catalysts, including Cu(OCOCF3)2, facilitate reactions by lowering the activation energy of the rate-determining step. This is typically achieved through one of several mechanistic pathways.

Lewis Acid Activation: The copper(II) center can function as a Lewis acid, coordinating to a substrate to increase its electrophilicity and make it more susceptible to nucleophilic attack.

Redox Cycling and Single-Electron Transfer (SET): Many copper-catalyzed reactions involve changes in the oxidation state of the copper atom, commonly cycling between Cu(I), Cu(II), and sometimes Cu(III). princeton.edubeilstein-journals.org In radical-type reactions, the catalyst can initiate the process through a single-electron transfer (SET) to or from a substrate, generating a radical intermediate. beilstein-journals.org For instance, in some oxidative C-H functionalization reactions, a Cu(II) species can oxidize a deprotonated substrate via SET to form a radical, which then proceeds through the reaction pathway. nih.gov

Formation of Organocopper Intermediates: In cross-coupling reactions, an organocopper species is often a key intermediate. For example, in the decarboxylative trifluoromethylation mentioned earlier, the active species is a Cu(I)-CF3 complex formed from a trifluoroacetate salt. nih.govbeilstein-journals.org This organocopper intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active copper catalyst. nih.gov

By providing these alternative mechanistic pathways, the copper catalyst creates a reaction coordinate with a lower energy barrier compared to the uncatalyzed reaction, thus increasing the reaction rate.

Homogeneous Catalysis Systems

Copper(II) trifluoroacetate, with the chemical formula Cu(OCOCF₃)₂, serves as an effective homogeneous catalyst in several organic synthesis transformations. Its solubility in various organic solvents allows it to operate in a single phase with reactants, facilitating efficient catalytic activity. Two notable applications in homogeneous catalysis are the direct C-H bond arylation of electron-rich arenes and the aminohydroxylation of alkenes.

C-H Bond Arylation of Arenes

Copper(II) trifluoroacetate mediates the cross-coupling of electron-rich arenes with arylboronic acids to synthesize biaryl compounds. nih.govcapes.gov.br This reaction directly functionalizes a carbon-hydrogen (C-H) bond on an arene with an aryl group from a boronic acid. A key advantage of this method is its high selectivity for the cross-coupling product, with no formation of homocoupling products from either the arene or the arylboronic acid. nih.govcapes.gov.br The process is particularly effective for arenes with high electron density. Research has demonstrated that this catalytic system can be used to achieve multiple C-H bond arylations on substrates like indoles and pyrroles, leading to the formation of complex extended π-systems. nih.govcapes.gov.br

The table below illustrates the scope of the C-H arylation reaction with various arene and arylboronic acid substrates.

Table 1: Copper(II) Trifluoroacetate Catalyzed C-H Arylation of Arenes with Arylboronic Acids : Note: This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Arene Substrate | Arylboronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 1,3,5-Trimethoxybenzene | Phenylboronic acid | Cu(OCOCF₃)₂ | 2,4,6-Trimethoxybiphenyl | 85 |

| 1,2,3-Trimethoxybenzene | Phenylboronic acid | Cu(OCOCF₃)₂ | 2,3,4-Trimethoxybiphenyl | 80 |

| N-Methylpyrrole | Phenylboronic acid | Cu(OCOCF₃)₂ | 1-Methyl-2-phenylpyrrole | 81 |

| Indole | Phenylboronic acid | Cu(OCOCF₃)₂ | 3-Phenylindole | 75 |

| Furan | 4-Methoxyphenylboronic acid | Cu(OCOCF₃)₂ | 2-(4-Methoxyphenyl)furan | 65 |

| Thiophene | 4-Methylphenylboronic acid | Cu(OCOCF₃)₂ | 2-(4-Methylphenyl)thiophene | 70 |

Aminohydroxylation of Alkenes

Copper(II) trifluoroacetate is also a proficient catalyst for the aminohydroxylation of alkenes, particularly styrenes and 1,3-dienes. acs.orgacs.org This reaction involves the addition of an amine and a hydroxyl group across the double bond. In this homogeneous system, N-sulfonyl oxaziridines are used as the source of both nitrogen and oxygen. acs.orgacs.org The catalyst activates the oxaziridine (B8769555), facilitating its reaction with the alkene to form a 1,3-oxazolidine intermediate. acs.orgacs.org This intermediate can then be readily hydrolyzed under acidic conditions to yield the final N-sulfonyl 1,2-aminoalcohol product. acs.org

The reaction proceeds efficiently with catalyst loadings as low as 2 mol %. acs.org Mechanistic proposals suggest the reaction involves a stepwise, polar mechanism through a cationic intermediate, rather than a concerted process. epa.gov This is supported by the successful aminohydroxylation of substrates that can stabilize a cationic charge. acs.orgacs.org The methodology has been extended to enantioselective transformations by using chiral copper(II) bis(oxazoline) complexes, achieving high regioselectivity and synthetically useful levels of enantioselectivity in the synthesis of vicinal aminoalcohols. nih.gov

Table 2: Copper(II) Trifluoroacetate Catalyzed Aminohydroxylation of Styrenes : Note: This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Alkene Substrate | Reagent | Catalyst System | Product (after hydrolysis) | Yield (%) |

|---|---|---|---|---|

| Styrene | N-Sulfonyl oxaziridine 1 | Cu(OCOCF₃)₂ | 2-((phenylsulfonyl)amino)-1-phenylethan-1-ol | 92 |

| 4-Methylstyrene | N-Sulfonyl oxaziridine 1 | Cu(OCOCF₃)₂ | 1-(p-tolyl)-2-((phenylsulfonyl)amino)ethan-1-ol | 89 |

| 4-Methoxystyrene | N-Sulfonyl oxaziridine 1 | Cu(OCOCF₃)₂ | 1-(4-methoxyphenyl)-2-((phenylsulfonyl)amino)ethan-1-ol | 95 |

| 4-Chlorostyrene | N-Sulfonyl oxaziridine 1 | Cu(OCOCF₃)₂ | 1-(4-chlorophenyl)-2-((phenylsulfonyl)amino)ethan-1-ol | 85 |

| 2-Methylstyrene | N-Sulfonyl oxaziridine 1 | Cu(OCOCF₃)₂ | 1-(o-tolyl)-2-((phenylsulfonyl)amino)ethan-1-ol | 78 |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of transition metal complexes, including those of copper(II). While specific DFT studies focusing solely on Copper (II) Trifluoroacetate (B77799) are not extensively documented in the reviewed literature, the principles and insights can be inferred from studies on analogous copper(II) complexes.

DFT calculations are used to determine the optimized geometry of the complex, Mulliken charge distribution, and the nature of the frontier molecular orbitals (HOMO and LUMO). For many copper(II) complexes, the B3LYP functional is a popular choice for such calculations. researchgate.net These studies reveal the distribution of electron density and the nature of the bonding between the copper ion and its ligands.